5-Bromo-3-[(methylsulfonyl)methyl]-2-pyridinamine
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Overview
Description
5-Bromo-3-[(methylsulfonyl)methyl]-2-pyridinamine is a chemical compound with a molecular formula of C6H8BrN2O2S It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of m-chloroperbenzoic acid (m-CPBA) as an oxidizing agent in dichloromethane (DCM) at 0°C, followed by stirring at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-[(methylsulfonyl)methyl]-2-pyridinamine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom under reductive conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: m-CPBA in DCM at 0°C.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Further oxidized sulfonyl derivatives.
Reduction: 3-[(Methylsulfonyl)methyl]-2-pyridinamine.
Substitution: Various substituted pyridinamine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-[(methylsulfonyl)methyl]-2-pyridinamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-3-[(methylsulfonyl)methyl]-2-pyridinamine involves its interaction with specific molecular targets. The bromine and methylsulfonyl groups can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with proteins. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(methylsulfonyl)pyridine: Similar structure but lacks the amine group.
5-Bromo-3-methyl-2-(methylsulfonyl)pyridine: Similar structure but with a different substitution pattern.
3-Bromo-2-methoxy-5-methylphenylboronic acid: Similar bromine and methylsulfonyl groups but different core structure
Uniqueness
5-Bromo-3-[(methylsulfonyl)methyl]-2-pyridinamine is unique due to the presence of both the bromine and methylsulfonyl groups on the pyridine ring, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H9BrN2O2S |
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Molecular Weight |
265.13 g/mol |
IUPAC Name |
5-bromo-3-(methylsulfonylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H9BrN2O2S/c1-13(11,12)4-5-2-6(8)3-10-7(5)9/h2-3H,4H2,1H3,(H2,9,10) |
InChI Key |
VCJSTJFMSBWHAT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=C(N=CC(=C1)Br)N |
Origin of Product |
United States |
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